
c-FMS inhibitor
概述
描述
The compound known as c-FMS inhibitor targets the macrophage colony-stimulating factor receptor, which is encoded by the proto-oncogene fms. This receptor is a type III receptor tyrosine kinase and plays a crucial role in the proliferation, growth, and differentiation of tumor-associated macrophages. The c-FMS receptor and its ligand, macrophage colony-stimulating factor, are involved in various malignant and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of c-FMS inhibitors involves the synthesis of heterocyclic derivatives. One common method includes the use of aromatic amides and cyanomethylimidazole derivatives. For instance, the compound JNJ-28312141 is synthesized by reacting aromatic amides with cyanomethylimidazole under specific conditions .
Industrial Production Methods
Industrial production methods for c-FMS inhibitors typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
c-FMS inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of the original c-FMS inhibitor, with modifications to specific functional groups that enhance or alter its biological activity .
科学研究应用
Cancer Treatment
c-FMS inhibitors have shown promise in targeting tumor-associated macrophages and altering the tumor microenvironment. Specific applications include:
- Breast Cancer : Studies indicate that imatinib, a known c-FMS inhibitor, can inhibit M-CSF-induced proliferation of breast cancer cells, suggesting a potential role in managing breast cancer progression .
- Acute Myeloid Leukemia : GW2580 has been demonstrated to reduce the viability of acute myeloid leukemia patient samples by targeting CSF1R-expressing cells that support cancer cell survival .
- Multiple Myeloma : Inhibiting c-FMS can repolarize myeloma-associated macrophages to an M1-like phenotype, enhancing anti-tumor immunity .
Autoimmune Diseases
c-FMS inhibitors have been investigated for their therapeutic effects in autoimmune conditions:
- Rheumatoid Arthritis : In mouse models, both imatinib and GW2580 significantly reduced synovitis and joint erosion by inhibiting macrophage infiltration into synovial joints . Efficacy was evaluated through visual scoring and histological analysis.
- Systemic Lupus Erythematosus : Targeting c-FMS signaling may attenuate disease progression by modulating myeloid cell activity .
Inflammatory Disorders
The role of c-FMS inhibitors extends to various inflammatory conditions:
- Neurodegenerative Diseases : Inhibition of CSF1R has been linked to decreased microglial activation in models of Alzheimer's disease and Parkinson's disease, suggesting a potential therapeutic avenue for neuroinflammation .
- Chronic Obstructive Pulmonary Disease : c-FMS inhibition may help reduce inflammation associated with lung diseases by modulating macrophage responses .
Table 1: Overview of c-FMS Inhibitors
Compound | Targeted Disease | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Imatinib | Breast Cancer | 1.86 | Inhibits M-CSF-induced proliferation |
GW2580 | Rheumatoid Arthritis | 0.01 | Specific inhibition of c-FMS |
JNJ-28312141 | Solid Tumors | Not specified | Targets CSF1R kinase domain |
Ki20227 | Osteoclast-related conditions | 0.002 | Suppresses osteoclast differentiation |
Table 2: Case Studies on c-FMS Inhibitors
作用机制
The mechanism of action of c-FMS inhibitors involves the inhibition of the macrophage colony-stimulating factor receptor. This receptor, when bound to its ligand, undergoes dimerization and autophosphorylation, triggering a cascade of intracellular signaling pathways. c-FMS inhibitors block this process by preventing the binding of the ligand to the receptor, thereby inhibiting receptor activation and subsequent signaling .
相似化合物的比较
Similar Compounds
Imatinib: Targets multiple tyrosine kinases, including the macrophage colony-stimulating factor receptor.
Pexidartinib: Specifically targets the macrophage colony-stimulating factor receptor and is used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: An antibody that targets the macrophage colony-stimulating factor receptor and is used in cancer immunotherapy.
Uniqueness
c-FMS inhibitors are unique in their high specificity for the macrophage colony-stimulating factor receptor, making them highly effective in targeting tumor-associated macrophages and other cells involved in malignant and inflammatory diseases. This specificity reduces off-target effects and enhances therapeutic efficacy .
生物活性
The c-FMS receptor, also known as the macrophage colony-stimulating factor receptor (M-CSFR), plays a crucial role in the regulation of macrophage differentiation, survival, and function. Inhibiting c-FMS signaling has emerged as a promising therapeutic strategy for various diseases, including cancer and chronic inflammatory conditions. This article explores the biological activity of c-FMS inhibitors, focusing on their mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
c-FMS inhibitors primarily target the tyrosine kinase activity of the c-FMS receptor. By blocking its phosphorylation and subsequent signaling pathways, these inhibitors can modulate macrophage responses and osteoclast activity. Key inhibitors include:
- Imatinib : Originally developed for chronic myeloid leukemia, imatinib has been shown to inhibit c-FMS phosphorylation and reduce M-CSF-induced proliferation in macrophage cell lines. Studies indicate that imatinib can decrease cell growth significantly at therapeutic concentrations, with an IC50 value of 1.86 μM observed after 48 hours of treatment .
- Ki20227 : This selective c-FMS tyrosine kinase inhibitor demonstrates potent suppression of osteoclast accumulation and bone destruction. In vitro studies showed that Ki20227 effectively inhibited the development of TRAP-positive osteoclast-like cells in response to M-CSF stimulation . Its IC50 values against various kinases indicate high specificity for c-FMS, with an IC50 of 2 nmol/L reported .
- CYC10268 : A selective inhibitor that targets CSF-1R signaling, CYC10268 has shown efficacy in inhibiting CSF-1R-dependent signaling pathways, including Akt and ERK-1/2 activation. It effectively blocked survival signals in primary murine macrophages and inhibited LPS-induced cytokine production .
Table 1: Summary of c-FMS Inhibitors and Their Efficacy
Case Studies
- Imatinib in Cancer Therapy : A study demonstrated that imatinib effectively inhibited M-CSF-induced proliferation in a cytokine-dependent cell line. The results suggest potential application in treating cancers where c-FMS activation is implicated, such as breast and ovarian cancer .
- Ki20227 in Osteoporosis : Research involving Ki20227 showed significant inhibition of osteolytic bone destruction induced by melanoma cells in vivo. This study utilized an ovariectomized rat model to assess the drug's efficacy over a 28-day period, highlighting its potential for treating osteoporosis-related conditions .
- CYC10268 in Inflammation : CYC10268 was tested in thioglycollate-elicited peritoneal macrophages, demonstrating impaired cytokine production during inflammation. This indicates its potential utility in managing chronic inflammatory diseases by modulating macrophage function .
常见问题
Q. How do researchers determine the selectivity of a c-FMS inhibitor against related tyrosine kinases (e.g., c-KIT, PDGFR)?
Category : Basic Research Question
Answer :
Selectivity is assessed through kinase profiling assays using recombinant kinases. For example, GW2580 exhibits 150- to 500-fold selectivity for c-FMS over b-Raf, CDK4, c-KIT, and PDGFRβ, as determined by in vitro kinase inhibition assays . Competitive binding assays (e.g., ATP-binding site competition) and structural modeling (e.g., docking studies) further validate specificity. Researchers should compare IC50 values across kinases and use tools like KINOMEscan to evaluate off-target effects .
Q. What experimental designs are recommended to evaluate this compound efficacy in macrophage-dependent models?
Category : Advanced Research Question
Answer :
Key steps include:
- In vitro : Use CSF-1-dependent cell lines (e.g., murine M-NFS-60 cells) to measure proliferation inhibition. GW2580 completely blocks M-NFS-60 growth at 0.7 µM .
- In vivo : Employ models like LPS-induced TNFα production in mice to assess anti-inflammatory effects. For cancer, use syngeneic tumors with CSF-1R-driven macrophage infiltration. PLX5622, a brain-penetrant inhibitor, enables microglial depletion in neuroinflammation models .
- Controls : Include wild-type and CSF-1R knockout cells/animals to confirm target specificity.
Q. How can conflicting data on c-FMS phosphorylation inhibition by different inhibitors be resolved?
Category : Advanced Research Question
Answer :
Discrepancies often arise from assay conditions (e.g., ligand concentration, cell type). For instance:
- Binding affinity vs. inhibition : Variant 5.6 of M-CSFRGD shows stronger c-FMS phosphorylation inhibition due to higher binding affinity than variant 4.24 .
- Kinase activation state : Some inhibitors (e.g., c-Fms-IN-6) preferentially target unphosphorylated c-FMS (IC50 ≤10 nM) versus phosphorylated forms. Use phospho-specific antibodies and time-course experiments to clarify dynamics .
- Cross-species differences : Validate inhibitors in species-matched systems (e.g., human vs. murine CSF-1R).
Q. What methodologies are used to distinguish between lysosomal degradation and TACE-mediated RIPping of c-FMS?
Category : Advanced Research Question
Answer :
- Lysosomal inhibition : Treat cells with chloroquine; if c-FMS degradation persists (e.g., under MG132 treatment), RIPping is implicated .
- Protease inhibitors : Use TACE-specific inhibitors (e.g., TAPI-1) or p38 MAPK inhibitors (e.g., SB203580) to block RIPping. MG132-induced c-FMS degradation is suppressed by p38 inhibition but not lysosomal blockers .
- Western blotting : Detect cleaved intracellular c-FMS domains to confirm RIPping .
Q. How do researchers optimize dosing regimens for c-FMS inhibitors in preclinical studies?
Category : Basic Research Question
Answer :
- Pharmacokinetics (PK) : Measure plasma/tissue concentrations via LC-MS/MS. GW2580 has oral bioavailability and a half-life suitable for daily dosing .
- Pharmacodynamics (PD) : Monitor CSF-1R phosphorylation in blood monocytes or tumor-associated macrophages. For PLX5622, 14-day pretreatment ensures >80% microglial depletion .
- Toxicity : Assess liver enzymes (ALT/AST) and hematopoietic parameters, as c-FMS inhibitors may affect osteoclasts or myeloid lineage cells .
Q. What strategies validate target engagement in vivo for blood-brain barrier-penetrant c-FMS inhibitors?
Category : Advanced Research Question
Answer :
- Cerebrospinal fluid (CSF) sampling : Measure inhibitor concentrations and compare to plasma levels. PLX5622 achieves brain concentrations 10–20% of plasma levels .
- Immunohistochemistry : Quantify microglial markers (e.g., Iba1) in brain sections post-treatment.
- PET imaging : Use radiolabeled CSF-1R tracers (e.g., [11C]CPPC) for non-invasive target occupancy assessment .
Q. How are c-FMS inhibitors integrated into combination therapies for cancer?
Category : Advanced Research Question
Answer :
- Immune checkpoint inhibitors : Combine with anti-PD-1/CTLA-4 to reprogram immunosuppressive macrophages. Synergy is observed in melanoma and breast cancer models .
- Chemotherapy : Schedule inhibitors after chemotherapy to prevent CSF-1-mediated macrophage recovery. For example, Ki20227 enhances paclitaxel efficacy in ovarian cancer .
- Dosing sequence : Preclinical data suggest macrophage depletion prior to chemotherapy maximizes efficacy .
属性
IUPAC Name |
4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSQKSTVIVZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470106 | |
Record name | c-FMS inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885704-21-2 | |
Record name | c-FMS inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。